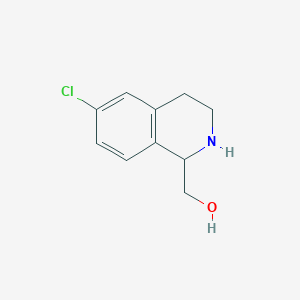

(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

Description

(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol (CAS: 1391017-09-6) is a tetrahydroisoquinoline derivative characterized by a chloro substituent at the 6-position and a hydroxymethyl group (-CH2OH) at the 1-position of the isoquinoline scaffold . Its molecular formula is C10H12ClNO, with an approximate molecular weight of 197.66 g/mol. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the tetrahydroisoquinoline core, which is prevalent in bioactive molecules.

Properties

IUPAC Name |

(6-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-2,5,10,12-13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGVOQIFMZMCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-chloroisoquinoline.

Reduction: The 6-chloroisoquinoline is then subjected to catalytic hydrogenation to produce 6-chloro-1,2,3,4-tetrahydroisoquinoline.

Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 1-position through a reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

Reduction: The compound can be further reduced to remove the chloro substituent or to modify the hydroxymethyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxaldehyde or 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Reduction: 1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol.

Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12ClNO

- Molecular Weight : 197.66 g/mol

- CAS Number : 1391017-09-6

The compound is characterized by a tetrahydroisoquinoline core with a chloro substituent and a hydroxymethyl group. Its structure contributes to its diverse biological activities and potential therapeutic applications.

Biological Activities

Research has indicated that (6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol exhibits several noteworthy biological properties:

- Antioxidant Properties : The compound may scavenge free radicals, offering protection against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Neuroprotective Effects : Isoquinoline derivatives are often studied for their neuroprotective properties, which may extend to this compound .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance drug efficacy and specificity.

Case Study : Research focusing on isoquinoline derivatives has shown that modifications in the tetrahydroisoquinoline structure can lead to compounds with improved neuroprotective effects. For example, derivatives of this compound have been evaluated for their potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

Organic Synthesis

The compound is utilized in organic chemistry for constructing complex molecular architectures. It allows chemists to create diverse compounds with potential therapeutic applications.

Synthesis Methods :

Several methods for synthesizing this compound have been reported. These methods facilitate the efficient production of the compound while enabling modifications to enhance its properties .

Biological Research

Researchers have employed this compound to study its effects on various biological systems. This includes exploring its role in modulating neurotransmitter activity and understanding its interactions with specific biological targets.

Interaction Studies :

Studies focusing on the binding affinity of this compound to various receptors are crucial for elucidating its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of (6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol with its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| This compound | 6-Cl, 1-CH2OH | C10H12ClNO | 197.66 | 1391017-09-6 | Chloro substituent enhances lipophilicity and electron-withdrawing effects. |

| [(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanol | H, 1-CH2OH | C10H13NO | 163.22 | PDB ID: 6BT | Lacks chloro group; lower molecular weight and higher polarity. |

| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | 6-OCH3, 1-COCH2Cl | C12H14ClNO2 | 239.70 | 57368-84-0 | Methoxy group at 6-position; ethanone moiety increases steric bulk. |

| rel-(R)-(R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethanol | 6,7-OCH3, 1-CH(OH)(C6H3(OCH3)2) | C20H25NO5 | 359.42 | 109663-59-4 | Multiple methoxy groups and a bulky aryl substituent; significantly higher molecular weight. |

| (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | 3-CH2OH | C10H13NO | 163.22 | 62855-02-1 | Hydroxymethyl group at 3-position; positional isomerism affects hydrogen bonding. |

Key Observations:

- Molecular Weight and Solubility : The target compound’s lower molecular weight (~197.66 g/mol) compared to bulkier analogs (e.g., 359.42 g/mol in ) suggests better solubility in polar solvents .

Biological Activity

(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a compound belonging to the isoquinoline derivatives, characterized by its tetrahydroisoquinoline core, chloro substituent, and hydroxymethyl group. This unique structure is associated with a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H12ClNO

- Molecular Weight : 197.66 g/mol

- CAS Number : 1391017-09-6

1. Antioxidant Properties

The compound exhibits potential antioxidant activity, enabling it to scavenge free radicals and mitigate oxidative stress. This property is crucial for preventing cellular damage and may contribute to its neuroprotective effects.

2. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

3. Neuroprotective Effects

Isoquinoline derivatives are often studied for their neuroprotective properties. The structural features of this compound may enhance its ability to protect neuronal cells from degeneration and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Chloro Group | Enhances reactivity and biological interactions |

| Hydroxymethyl Group | Potentially increases solubility and bioavailability |

Synthesis Methods

Various synthesis methods have been reported for this compound. These methods allow for efficient production while enabling modifications to enhance its properties. The synthesis typically involves:

- Bromination of isoquinoline derivatives.

- Reduction processes to form the tetrahydroisoquinoline structure.

- Functionalization to introduce the chloro and hydroxymethyl groups.

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of various tetrahydroisoquinoline derivatives found that compounds similar to this compound exhibited significant protection against neurodegeneration in cell culture models. The mechanism was linked to the modulation of oxidative stress pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of isoquinoline derivatives revealed that this compound demonstrated notable efficacy against specific strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.

Q & A

Q. Table 1: Representative Synthetic Steps

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Acyl chloride, DMAP, K₂CO₃, dioxane, reflux | Acylation of core structure | |

| 2 | Phthalic anhydride, acetic acid, 80°C | Cyclization/functionalization | |

| 3 | CH₂=CHMgBr, THF, 0°C to RT | Alkylation via Grignard reagent |

How is the structural characterization of this compound typically performed?

Level : Basic

Methodological Answer :

Characterization relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks. For example, reports detailed ¹H NMR shifts (e.g., aromatic protons at δ 6.8–7.4 ppm) and carbonyl signals (δ 170–200 ppm) for related compounds .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- Melting Point Analysis : Used to assess purity (e.g., compounds in show sharp melting points like 94.6–95.2°C) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., OH stretches at ~3200 cm⁻¹ for methanol derivatives) .

How can researchers optimize reaction conditions to improve the yield of this compound during acylation reactions?

Level : Advanced

Methodological Answer :

Key optimization strategies include:

- Catalyst Screening : DMAP enhances acylation efficiency by activating acyl chlorides. achieved yields >70% using DMAP with K₂CO₃ as a base .

- Solvent Selection : Anhydrous dioxane minimizes side reactions (e.g., hydrolysis) . Polar aprotic solvents like THF may improve solubility for Grignard reactions .

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks. Lower temperatures (0°C) are critical for stabilizing intermediates in sensitive reactions .

- Purification Adjustments : Gradient elution in column chromatography or recrystallization can resolve co-eluting impurities .

What strategies are effective in resolving contradictions between spectroscopic data and expected structural features in tetrahydroisoquinoline derivatives?

Level : Advanced

Methodological Answer :

Discrepancies often arise from stereochemistry, tautomerism, or impurities. To address these:

- Multi-Technique Cross-Validation : Combine NMR, HRMS, and IR. For instance, used ¹³C NMR to distinguish carbonyl carbons from aromatic signals, resolving ambiguities in diastereomer identification .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, as demonstrated in studies of similar isoquinoline analogs .

- Computational Modeling : Density functional theory (DFT) calculations predict NMR shifts or optimize geometries to match experimental data .

- Synthesis of Analogues : Comparing data with structurally defined analogs (e.g., ’s acetamide derivatives) helps identify unexpected substituent effects .

What are the methodological considerations for evaluating the bioactivity of this compound derivatives in enzyme inhibition studies?

Level : Advanced

Methodological Answer :

For acetylcholinesterase (AChE) or similar targets:

- Enzyme Assay Design : Use Ellman’s method (spectrophotometric monitoring of thiocholine production) with donepezil as a positive control .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy) to probe steric/electronic effects. found 3-methylbenzoyl derivatives (1d) showed higher AChE inhibition than unsubstituted analogs .

- Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify competitive/non-competitive mechanisms.

- Molecular Docking : Use software like AutoDock to predict binding modes in AChE’s active site, correlating with experimental IC₅₀ values .

How can researchers troubleshoot failed syntheses of this compound intermediates?

Level : Advanced

Methodological Answer :

Common issues and solutions:

- Low Yield in Cyclization Steps : Ensure strict anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis. highlights the importance of reflux duration and intermediate stability .

- Byproduct Formation : Monitor reaction progress via TLC. If acyl migration occurs (e.g., O→N), adjust protecting groups (e.g., tosyl in ) .

- Purification Failures : Switch from TLC to flash chromatography for higher resolution. For polar intermediates, use reverse-phase silica gel .

- Unstable Intermediates : Store intermediates under inert atmospheres or proceed immediately to subsequent steps, as seen in ’s ester handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.